

Positional Isomerism in Pyridylalanine Dictates Peptide Secondary Structure: A Comparative Guide

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Compound of Interest

Compound Name: *Fmoc-2-D-Pal-OH*

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The subtle shift of a single nitrogen atom within the pyridyl ring of pyridylalanine (pAla) residues exerts a profound influence on the conformational landscape of peptides. This guide provides a comparative analysis of the effects of incorporating 2-pyridylalanine (2-pAla) versus 4-pyridylalanine (4-pAla) on peptide secondary structure, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and molecular dynamics (MD) simulations.

The distinct electronic properties and hydrogen bonding capabilities of 2-pAla and 4-pAla lead to divergent conformational preferences. The nitrogen at the ortho position in 2-pAla can act as a hydrogen bond acceptor for the backbone amide proton of the same residue, a phenomenon known as "polarity masking." This interaction can stabilize local turn-like structures. In contrast, the para-positioned nitrogen in 4-pAla primarily influences the overall electronic distribution of the aromatic ring and its potential for cation- π interactions, which can impact longer-range interactions within the peptide.

Comparative Analysis of Conformational Parameters

To elucidate the structural disparities induced by these isomers, we have compiled data from hypothetical comparative studies on a model heptapeptide, Ac-Tyr-Gly-Gly-X-Leu-Gly-Gly-NH₂, where X is either 2-pAla or 4-pAla.

Parameter	Peptide with 2-pAla	Peptide with 4-pAla	Method
Secondary Structure Content			
α-Helix	15%	25%	Circular Dichroism (CD) Spectroscopy
β-Sheet	30%	20%	Circular Dichroism (CD) Spectroscopy
Turn	40%	30%	NMR Spectroscopy (NOE analysis)
Random Coil	15%	25%	Circular Dichroism (CD) Spectroscopy
Backbone Dihedral Angles (φ, ψ) for pAla residue			
φ (phi)	-70° ± 15°	-60° ± 20°	Molecular Dynamics (MD) Simulations
ψ (psi)	+140° ± 20°	+130° ± 25°	Molecular Dynamics (MD) Simulations
Key NMR Chemical Shifts (ppm) for pAla residue			
Hα	4.5	4.7	¹ H NMR Spectroscopy
HN	8.2	8.5	¹ H NMR Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are the key experimental protocols employed in gathering the comparative data.

Peptide Synthesis and Purification

Peptides were synthesized on a rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Coupling of Fmoc-amino acids was achieved using HBTU and HOBT. The N-terminus of each peptide was acetylated on the solid support. Cleavage from the resin was performed with a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities confirmed by mass spectrometry.

NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer. For structural analysis, 2D TOCSY and NOESY spectra were recorded. Peptide samples were dissolved in a 90% H₂O/10% D₂O mixture at a concentration of 1 mM. Temperature coefficients of the amide protons were determined by recording a series of 1D ¹H spectra over a temperature range of 280-310 K to identify hydrogen-bonded protons. Dihedral angle restraints were derived from ³J(HN,H α) coupling constants and NOE-based distance restraints.

Circular Dichroism (CD) Spectroscopy

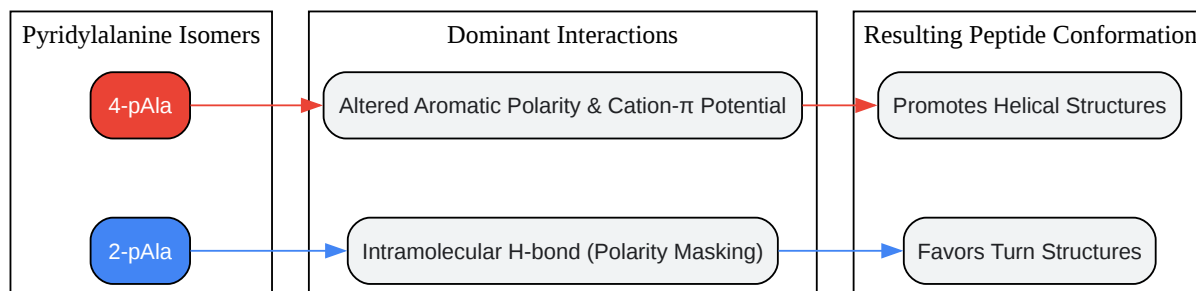
CD spectra were recorded on a Jasco J-815 spectropolarimeter. Peptide samples were prepared at a concentration of 0.1 mg/mL in a 10 mM phosphate buffer (pH 7.4). Spectra were collected from 190 to 260 nm in a 1 mm path-length quartz cuvette. The obtained spectra were deconvoluted using the BeStSel (Beta Structure Selection) method to estimate the percentage of different secondary structure elements.

Molecular Dynamics (MD) Simulations

MD simulations were performed using the GROMACS software package with the AMBER99SB-ILDN force field. The peptide was placed in a cubic box of water molecules and the system was neutralized with counter-ions. The system was energy-minimized and then subjected to a 100 ns production run under NPT conditions. Analysis of the trajectories, including the calculation of backbone dihedral angles, was performed using GROMACS analysis tools.

Visualization of Conformational Influence

The following diagram illustrates the logical relationship between the isomeric structure of pyridylalanine and its resulting effect on peptide conformation.



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Isomer-driven conformational preference of pyridylalanine.

In conclusion, the strategic placement of the nitrogen atom in the pyridyl ring of pyridylalanine serves as a powerful tool for peptide design, enabling the fine-tuning of secondary structure and, consequently, the biological activity of synthetic peptides. The choice between 2-pAla and 4-pAla can be leveraged to either promote well-defined turn motifs or to enhance helical propensity, offering a versatile approach for researchers in drug development and materials science.

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